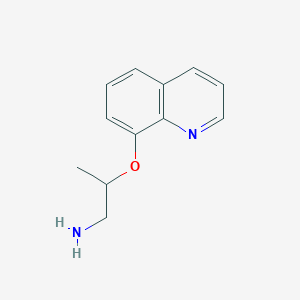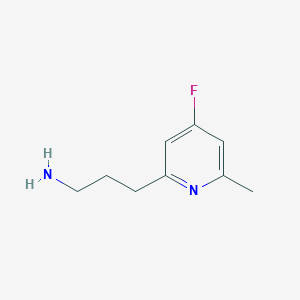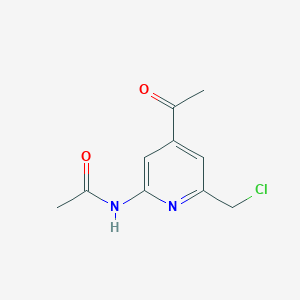
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4-position, a chloromethyl group at the 6-position, and an acetamide group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethylation reagents under acidic conditions.
Acetamide Formation: The acetamide group can be introduced through the reaction of the corresponding amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents such as dichloromethane or ethanol, and catalysts if necessary.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.
科学研究应用
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(4-Acetyl-6-(bromomethyl)pyridin-2-yl)acetamide: Similar structure with a bromomethyl group instead of a chloromethyl group.
N-(4-Acetyl-6-(methyl)pyridin-2-yl)acetamide: Similar structure with a methyl group instead of a chloromethyl group.
N-(4-Acetyl-6-(hydroxymethyl)pyridin-2-yl)acetamide: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
N-(4-Acetyl-6-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which can undergo specific chemical reactions such as nucleophilic substitution. This allows for the synthesis of a wide range of derivatives with diverse biological activities. Additionally, the combination of acetyl and acetamide groups in the pyridine ring enhances its potential as a versatile building block in medicinal chemistry and other fields.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
N-[4-acetyl-6-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)8-3-9(5-11)13-10(4-8)12-7(2)15/h3-4H,5H2,1-2H3,(H,12,13,15) |
InChI 键 |
VEUBPEASHZWOLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)NC(=O)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


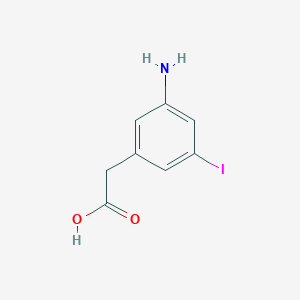
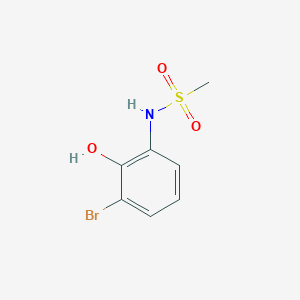

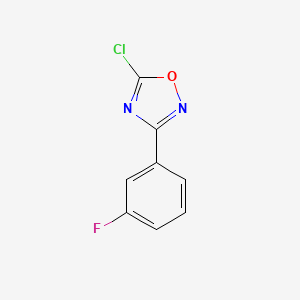
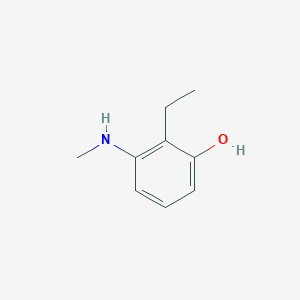

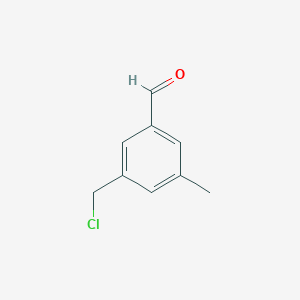
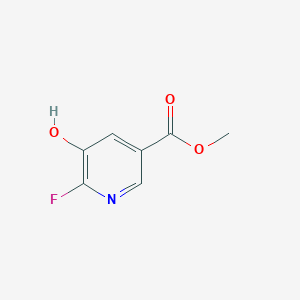
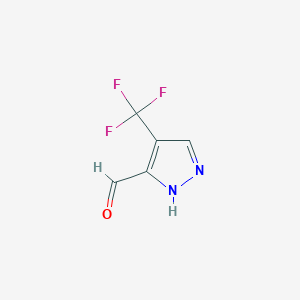


![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
